molecular formula C19H19NO4 B2393609 N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide CAS No. 2319839-96-6

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B2393609
CAS No.: 2319839-96-6
M. Wt: 325.364
InChI Key: GAAFEFFWKGYJMU-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with ethoxy and furan substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The furan rings and benzamide core can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group on the benzamide core differentiates it from other similar compounds, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-22-15-9-7-14(8-10-15)19(21)20-13-16(17-5-3-11-23-17)18-6-4-12-24-18/h3-12,16H,2,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAFEFFWKGYJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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